![molecular formula C15H14O3 B13413720 2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
2-[2-(Phenoxymethyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxyphenylacetic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is also known by its IUPAC name, 2-(benzyloxy)phenylacetic acid. This compound is characterized by the presence of a benzyloxy group attached to a phenylacetic acid moiety. It is commonly used in pharmaceutical research and development due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 2-Benzyloxyphenylacetic acid typically involves the reaction of phenylacetic acid with benzyl alcohol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification reaction . The reaction conditions usually involve heating the reactants under reflux to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles of esterification and purification to obtain high-purity 2-Benzyloxyphenylacetic acid .
Analyse Des Réactions Chimiques
2-Benzyloxyphenylacetic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzyloxybenzoic acids, while reduction can produce benzyloxyphenylethanol .
Applications De Recherche Scientifique
2-Benzyloxyphenylacetic acid has a wide range of applications in scientific research:
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-[2-(phenoxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-12-6-4-5-7-13(12)11-18-14-8-2-1-3-9-14/h1-9H,10-11H2,(H,16,17) |
Clé InChI |
FDOAKSDBUPAQTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)

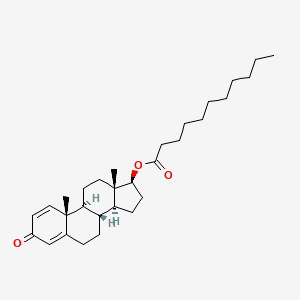
![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)
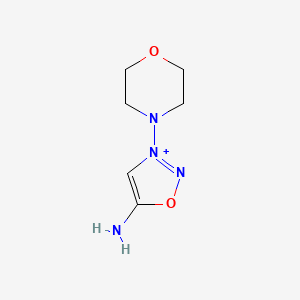
![triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13413658.png)

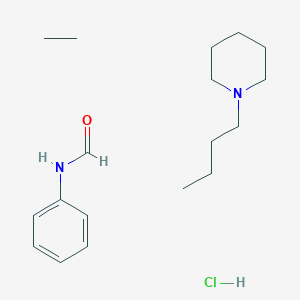
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)

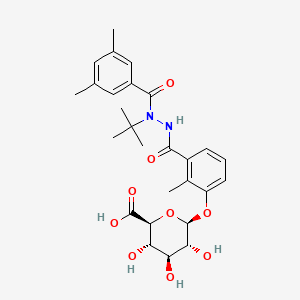
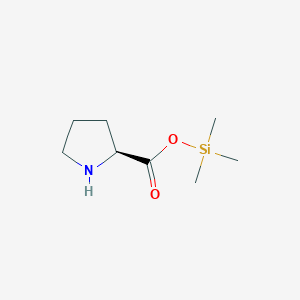
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)

